molecular formula C12H18O B13567983 3-(2,4-Dimethylphenyl)-2-methylpropan-1-ol

3-(2,4-Dimethylphenyl)-2-methylpropan-1-ol

Cat. No.: B13567983
M. Wt: 178.27 g/mol
InChI Key: IXVPHCXOKVXBOM-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-2-methylpropan-1-ol is an organic compound characterized by a phenyl ring substituted with two methyl groups at the 2 and 4 positions, and a propanol group attached to the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-2-methylpropan-1-ol typically involves the alkylation of 2,4-dimethylphenyl with a suitable alkylating agent, followed by reduction to yield the final alcohol product. Common reagents used in this process include Grignard reagents or organolithium compounds, which facilitate the formation of the carbon-carbon bond. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde precursor. This method is advantageous due to its scalability and efficiency. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are commonly employed to achieve high yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: HNO3, H2SO4, Cl2, Br2, and other electrophiles.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

3-(2,4-Dimethylphenyl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylphenol: A phenolic compound with similar structural features but lacking the propanol group.

    3-(2,4-Dimethylphenyl)propan-1-ol: A closely related compound with a similar structure but different substitution pattern.

Uniqueness

3-(2,4-Dimethylphenyl)-2-methylpropan-1-ol is unique due to its specific substitution pattern and the presence of both a phenyl ring and a propanol group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

3-(2,4-dimethylphenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C12H18O/c1-9-4-5-12(11(3)6-9)7-10(2)8-13/h4-6,10,13H,7-8H2,1-3H3

InChI Key

IXVPHCXOKVXBOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC(C)CO)C

Origin of Product

United States

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